molecular formula C6H10F2O4 B6592723 4,6-Difluoro-4,6-dideoxy-D-galactopyranose CAS No. 238403-53-7

4,6-Difluoro-4,6-dideoxy-D-galactopyranose

Cat. No.: B6592723
CAS No.: 238403-53-7
M. Wt: 184.14 g/mol
InChI Key: QTIKECPWBXHCKM-SVZMEOIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Difluoro-4,6-dideoxy-D-galactopyranose is a fluorinated sugar derivative with the molecular formula C6H10F2O4. This compound is characterized by the replacement of hydroxyl groups at the 4 and 6 positions of the galactopyranose ring with fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-4,6-dideoxy-D-galactopyranose typically involves the selective fluorination of D-galactopyranose derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate compounds. The reaction proceeds as follows:

    Starting Material: D-galactopyranose derivative.

    Fluorinating Agent: Diethylaminosulfur trifluoride (DAST).

    Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C).

The reaction yields this compound with high selectivity and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-4,6-dideoxy-D-galactopyranose undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of deoxy derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

4,6-Difluoro-4,6-dideoxy-D-galactopyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Difluoro-4,6-dideoxy-D-galactopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The fluorine atoms can also influence the compound’s stability and reactivity, making it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-4,6-dideoxy-D-galactopyranose: Similar structure but with chlorine atoms instead of fluorine.

    4,6-Dibromo-4,6-dideoxy-D-galactopyranose: Similar structure but with bromine atoms instead of fluorine.

    4,6-Diiodo-4,6-dideoxy-D-galactopyranose: Similar structure but with iodine atoms instead of fluorine.

Uniqueness

4,6-Difluoro-4,6-dideoxy-D-galactopyranose is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms are highly electronegative and can form strong bonds with carbon, leading to increased stability and resistance to metabolic degradation. This makes the compound particularly valuable in medicinal chemistry and drug development .

Properties

IUPAC Name

(3R,4R,5R,6R)-5-fluoro-6-(fluoromethyl)oxane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O4/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,9-11H,1H2/t2-,3+,4+,5-,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIKECPWBXHCKM-SVZMEOIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.